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Compound of Interest

Compound Name: 4'-Dimethylaminoacetophenone

Cat. No.: B1293656

This guide provides a comprehensive analysis of the spectral data for 4'-
Dimethylaminoacetophenone, a versatile organic compound utilized in various research and
development applications, including as a photosensitizer and in the synthesis of other organic
molecules. This document is intended for researchers, scientists, and professionals in drug
development who require a thorough understanding of the spectroscopic properties of this
compound.

Molecular Structure and Spectroscopic Overview

4'-Dimethylaminoacetophenone (DMAP), with the chemical formula C10H13NO, possesses a
key structure consisting of an acetophenone core functionalized with a dimethylamino group at
the para position of the phenyl ring. This substitution pattern significantly influences its
electronic and vibrational properties, which are elucidated by Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The strategic placement of
the electron-donating dimethylamino group in conjugation with the electron-withdrawing acetyl
group creates a push-pull electronic system, giving rise to characteristic spectral features.

Chemical Structure:

Caption: Molecular Structure of 4'-Dimethylaminoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 4'-Dimethylaminoacetophenone, both *H and 13C NMR provide unambiguous
evidence for its structure.

'H NMR Spectroscopy

The *H NMR spectrum of 4'-Dimethylaminoacetophenone is characterized by distinct signals
corresponding to the aromatic protons, the acetyl methyl protons, and the dimethylamino
protons. The electron-donating dimethylamino group and the electron-withdrawing acetyl group
exert opposing effects on the chemical shifts of the aromatic protons, leading to a well-resolved
pattern.

IH NMR Spectral Data Summary

Chemical Shift (8)

Multiplicity Integration Assignment
[ppm]
Aromatic Protons
~7.85 Doublet 2H
(ortho to -COCHs3)
Aromatic Protons
~6.65 Doublet 2H
(ortho to -N(CHs)z2)
) Dimethylamino
~3.05 Singlet 6H
Protons (-N(CHs)2)
) Acetyl Protons (-
~2.45 Singlet 3H

COCHs)

Interpretation:

The aromatic region of the spectrum displays a characteristic AA'BB' system, typical of a para-
disubstituted benzene ring. The protons ortho to the electron-withdrawing acetyl group are
deshielded and appear at a higher chemical shift (~7.85 ppm), while the protons ortho to the
electron-donating dimethylamino group are shielded and resonate at a lower chemical shift
(~6.65 ppm). The six protons of the two equivalent methyl groups of the dimethylamino function
appear as a sharp singlet at approximately 3.05 ppm. The three protons of the acetyl methyl
group also give rise to a singlet at around 2.45 ppm.
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3C NMR Spectroscopy

The 13C NMR spectrum provides information about the different carbon environments within the
molecule.

13C NMR Spectral Data Summary

Chemical Shift (8) [ppm] Assighment
~196.5 Carbonyl Carbon (C=0)
~153.5 Aromatic Carbon (C-N)
~130.5 Aromatic Carbons (CH, ortho to -COCHs)
~125.5 Aromatic Carbon (C-C=0)
~110.5 Aromatic Carbons (CH, ortho to -N(CHs3)2)
~39.5 Dimethylamino Carbons (-N(CHs)z2)
~26.0 Acetyl Carbon (-COCHs)
Interpretation:

The carbonyl carbon of the acetyl group is significantly deshielded and appears at the lowest
field (~196.5 ppm). The aromatic carbon attached to the nitrogen atom is also deshielded due
to the electronegativity of nitrogen and its involvement in the conjugated system, appearing
around 153.5 ppm. The remaining aromatic carbons show distinct signals based on their
electronic environment. The carbons ortho to the acetyl group are observed around 130.5 ppm,
while those ortho to the dimethylamino group are shielded and appear at a much lower
chemical shift, approximately 110.5 ppm. The two equivalent methyl carbons of the
dimethylamino group resonate at about 39.5 ppm, and the acetyl methyl carbon is found at
approximately 26.0 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
detecting their characteristic vibrational frequencies. The IR spectrum of 4'-
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Dimethylaminoacetophenone clearly indicates the presence of the carbonyl group, aromatic
C-H and C=C bonds, and C-N bonds.

IR Spectral Data Summary

Wavenumber (cm~?) Intensity Assignment

~1655 Strong, Sharp C=0 Stretch (Aryl Ketone)
~1595, ~1520 Medium-Strong C=C Aromatic Ring Stretch
~3050-3000 Medium-Weak Aromatic C-H Stretch
~2900 Medium-Weak Aliphatic C-H Stretch (-CHs)
~1360 Medium C-N Stretch

para-Disubstitution C-H Bend
~820 Strong
(out-of-plane)

Interpretation:

The most prominent feature in the IR spectrum is the strong, sharp absorption band around
1655 cm~1, which is characteristic of the C=0 stretching vibration of an aryl ketone. The
conjugation of the carbonyl group with the aromatic ring lowers this frequency compared to a
non-conjugated ketone. The absorptions in the 1595-1520 cm~* region are due to the C=C
stretching vibrations within the aromatic ring. The bands in the 3050-3000 cm~?* and ~2900
cm~1 regions correspond to the stretching vibrations of the aromatic and aliphatic C-H bonds,
respectively. The C-N stretching vibration is observed around 1360 cm~1. A strong band at
approximately 820 cm~1 is indicative of the out-of-plane C-H bending of the two adjacent
hydrogens on the para-disubstituted benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The extended conjugation in 4'-Dimethylaminoacetophenone, involving the phenyl ring, the
carbonyl group, and the lone pair of electrons on the nitrogen atom, results in characteristic
absorption bands in the UV region.
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UV-Vis Spectral Data Summary (in Ethanol)

Molar Absorptivity (g) [L

Amax [nm] Transition
mol~* cm™]
~315 ~25,000 m- 1
Interpretation:

In a polar solvent like ethanol, 4'-Dimethylaminoacetophenone exhibits a strong absorption
maximum (Amax) at approximately 315 nm. This absorption is attributed to a Tt — 1T* electronic
transition within the highly conjugated system. The electron-donating dimethylamino group
causes a significant red shift (bathochromic shift) of this band compared to unsubstituted
acetophenone, which absorbs at a shorter wavelength. This shift is a direct consequence of the
decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest
unoccupied molecular orbital (LUMO).

Experimental Protocols

The following are representative experimental methodologies for acquiring the spectral data
presented in this guide.

NMR Spectroscopy

Data Processing
o i
‘Apply Fourier mnmnrmH the spectra | using TMS (0 ppm) J

Click to download full resolution via product page

Caption: Workflow for NMR Data Acquisition and Processing.

ATR-FTIR Spectroscopy
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Caption: Workflow for ATR-FTIR Data Acquisition.

UV-Vis Spectroscopy

Click to download full resolution via product page

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion

The spectroscopic data presented in this guide provide a detailed and unambiguous
characterization of 4'-Dimethylaminoacetophenone. The NMR spectra confirm the molecular
structure and the electronic effects of the substituents. The IR spectrum verifies the presence
of the key functional groups, and the UV-Vis spectrum highlights the extensive electronic
conjugation within the molecule. This comprehensive spectral analysis serves as a valuable
resource for scientists and researchers working with this compound.

¢ To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 4'-
Dimethylaminoacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293656#spectral-data-for-4-
dimethylaminoacetophenone-nmr-ir-uv-vis]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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